CB2 Receptor Binding Affinity and Selectivity of JWH-383 vs. JWH-133 and JWH-229
JWH-383 demonstrates high binding affinity for the human CB2 receptor (Ki = 34 ± 2 nM) and moderate affinity for CB1 (Ki = 562 ± 21 nM), resulting in a CB1/CB2 selectivity ratio of 27 [1]. In direct comparison, JWH-383 exhibits superior CB2 affinity and selectivity over JWH-133 (CB2 Ki = 677 ± 132 nM, ratio 294) and JWH-229 (CB2 Ki = 3134 ± 110 nM, ratio 174) [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | CB1: 562 ± 21 nM; CB2: 34 ± 2 nM; Selectivity Ratio (CB1/CB2): 27 |
| Comparator Or Baseline | JWH-133: CB2 Ki = 677 ± 132 nM, Ratio 294; JWH-229: CB2 Ki = 3134 ± 110 nM, Ratio 174 |
| Quantified Difference | JWH-383 is approximately 20-fold more potent at CB2 than JWH-133 and 92-fold more potent than JWH-229. Its selectivity ratio is 11-fold and 6.4-fold more favorable, respectively. |
| Conditions | Radioligand competition binding assays using human CB1 and CB2 receptors expressed in HEK293 cell membranes; data from Table 1 [1]. |
Why This Matters
This data allows researchers to select a compound with a well-characterized CB2 selectivity profile, enabling more precise investigation of peripheral cannabinoid pathways while minimizing confounding CB1-mediated central effects.
- [1] Huffman, J. W., et al. (2011). 1-Bromo-1-deoxy-3-(1',1'-dimethylheptyl)-Δ8-THC (JWH-383): A highly selective CB2 receptor agonist with improved in vivo efficacy. European Journal of Pharmacology, 668(1-2), 101-108. View Source
